molecular formula C19H21FN2O B4432512 [4-(4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

Cat. No.: B4432512
M. Wt: 312.4 g/mol
InChI Key: JVOUFOSXUIGLMS-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperazinomethanone is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a methylphenyl methanone moiety. The combination of these functional groups imparts specific chemical properties that make it valuable in various fields of study.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-2-6-17(7-3-15)19(23)22-12-10-21(11-13-22)14-16-4-8-18(20)9-5-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOUFOSXUIGLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)piperazinomethanone typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 4-methylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-(4-fluorobenzyl)piperazinomethanone can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)piperazinomethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound mimics the natural substrate of the enzyme . Additionally, its structure allows it to interact with other biological pathways, potentially influencing cellular processes related to pigmentation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-fluorobenzyl)piperazinomethanone apart from similar compounds is its specific combination of functional groups, which imparts unique chemical properties. Its fluorobenzyl and piperazine moieties contribute to its high affinity for certain biological targets, making it a potent inhibitor in various biochemical assays . Additionally, its structural versatility allows for modifications that can enhance its activity and selectivity in different applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

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